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A Comparative Guide to the Pharmacokinetic Profiles of SAR-20347 and Other TYK2 Inhibitors

Introduction
Tyrosine kinase 2 (TYK2) has emerged as a critical therapeutic target in the treatment of a

variety of autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK)

family, TYK2 plays a pivotal role in the signaling pathways of key cytokines such as interleukin

(IL)-12, IL-23, and type I interferons. The development of selective TYK2 inhibitors offers the

potential for targeted immunomodulation with an improved safety profile compared to broader

JAK inhibitors. This guide provides a comparative analysis of the pharmacokinetic profiles of

several TYK2 inhibitors: SAR-20347, Deucravacitinib (BMS-986165), Ropsacitinib (PF-

06826647), and Brepocitinib (PF-06700841). The information herein is intended for

researchers, scientists, and drug development professionals to facilitate an objective

comparison of these compounds.

TYK2 Signaling Pathway
The TYK2 signaling pathway is integral to the inflammatory cascade. Upon cytokine binding to

their receptors, TYK2 and another JAK family member are activated, leading to the

phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT)

proteins. These activated STATs then translocate to the nucleus to regulate the transcription of

inflammatory genes.
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Caption: The TYK2 signaling cascade, initiated by cytokine binding and culminating in the

transcription of inflammatory genes.

Pharmacokinetic Profiles of TYK2 Inhibitors
The following tables summarize the available pharmacokinetic data for SAR-20347 and other

prominent TYK2 inhibitors. Data for SAR-20347 is limited to preclinical findings, as there are

currently no ongoing or completed clinical trials for this compound[1].

Table 1: Pharmacokinetic Parameters of TYK2 Inhibitors
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Parameter SAR-20347
Deucravacitini
b (BMS-
986165)

Ropsacitinib
(PF-06826647)

Brepocitinib
(PF-06700841)

Tmax (Time to

Max.

Concentration)

Data not

available in

humans

1.0 - 2.3 hours[1]

[2][3]

~2 hours (fasted)

[4]
≤ 1.5 hours[5]

Half-life (t½)

Data not

available in

humans

8 - 15 hours[1][2]
Data not

available

4.9 - 10.7 hours

(multiple dose)[5]

Bioavailability

Orally

administered in

mice

99% (absolute)

[6]

Data not

available
83% (in rats)[7]

Metabolism
Data not

available

Primarily

metabolized by

CYP1A2, with

contributions

from CYP2B6,

CYP2D6,

carboxylesterase

2, and

UGT1A9[6]

Data not

available

Data not

available

Excretion
Data not

available

~13%

unchanged in

urine, ~26%

unchanged in

feces[6]

Low urinary

recovery[4][8]

Data not

available

Protein Binding
Data not

available
82-90%

Data not

available

Data not

available

Food Effect Data not

available

High-fat meal

reduced Cmax

and AUC of

active metabolite

by ~23% and

~10%

Data not

available

High-fat meal

reduced rate and

extent of

absorption by

69.9% and
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respectively, and

prolonged Tmax

by 2 hours[6]

28.3%

respectively

Accumulation

(Multiple Dosing)

Data not

available

Modest (1.3 to

1.9-fold)[1][2]

Modest (< 1.5-

fold)[4][8]

Steady state

reached by day

8[5]

Table 2: Selectivity Profile of TYK2 Inhibitors (IC50 in nM)

Target
SAR-20347 (in
vitro)

Deucravacitini
b (in vitro)

Ropsacitinib
(in vitro)

Brepocitinib
(in vitro)

TYK2 0.6 0.2 Binds to TYK2 23[7]

JAK1 23 > 10,000
Data not

available
17[7]

JAK2 26 > 10,000 Binds to JAK2 77[7]

JAK3 41 > 10,000
Data not

available

Data not

available

Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of pharmacokinetic

data. Below are generalized experimental protocols based on the cited studies.

1. First-in-Human, Single- and Multiple-Ascending Dose Studies

These studies are fundamental in characterizing the initial safety, tolerability, and

pharmacokinetic profile of a new chemical entity in humans.

Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-

ascending dose design is typically employed. Healthy volunteers are enrolled and

randomized to receive either the active drug or a placebo.
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Single Ascending Dose (SAD): Cohorts of subjects receive a single oral dose of the inhibitor

at a specific level. Dosing for subsequent cohorts is escalated, pending safety and tolerability

reviews.

Multiple Ascending Dose (MAD): Following the SAD phase, cohorts of subjects receive

multiple doses of the inhibitor (e.g., once or twice daily) over a set period (e.g., 10-14 days)

to assess steady-state pharmacokinetics and accumulation.

Pharmacokinetic Sampling: Blood samples are collected at predefined time points before

and after drug administration (e.g., predose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-

dose)[8]. Urine samples may also be collected to assess renal clearance.

Analytical Method: Plasma and urine concentrations of the drug and its metabolites are

typically determined using a validated liquid chromatography-tandem mass spectrometry

(LC-MS/MS) method[3].

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are

calculated using non-compartmental analysis[3].
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Caption: A generalized workflow for a first-in-human pharmacokinetic study.
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2. In Vitro Kinase Assays

These assays are essential for determining the potency and selectivity of the inhibitor against

the target kinase and other related kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound

against a panel of kinases (e.g., TYK2, JAK1, JAK2, JAK3).

Methodology: A common method is a time-resolved fluorescence resonance energy transfer

(TR-FRET) assay or a Caliper-based microfluidic mobility shift assay.

Procedure:

The inhibitor is serially diluted to create a range of concentrations.

The inhibitor is incubated with the recombinant kinase, a substrate peptide, and ATP.

The reaction is allowed to proceed, and the degree of substrate phosphorylation is

measured.

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic

equation.

Comparative Analysis of TYK2 Inhibitors
The pharmacokinetic profiles of these TYK2 inhibitors reveal distinct characteristics that may

influence their clinical utility.
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Caption: A logical comparison of the key features of the TYK2 inhibitors.

SAR-20347 is a dual inhibitor of TYK2 and JAK1 with preclinical evidence of efficacy in

models of psoriasis[1]. However, the lack of clinical pharmacokinetic data makes it difficult to

compare directly with other inhibitors in development. A related molecule, SDC-1801, has

shown potential for once-daily oral dosing.

Deucravacitinib stands out as a highly selective allosteric inhibitor of TYK2 with excellent oral

bioavailability[6]. Its metabolism is well-characterized, primarily involving CYP1A2. The long

half-life supports once-daily dosing.

Ropsacitinib is an orthosteric inhibitor that targets the catalytic site of TYK2 and JAK2. It is

rapidly absorbed and shows modest accumulation with multiple dosing, suggesting a

predictable pharmacokinetic profile[4][8].

Brepocitinib, like SAR-20347, is a dual inhibitor of TYK2 and JAK1[7]. It is rapidly absorbed,

but its absorption is affected by food. Its pharmacokinetic profile has been characterized in

both healthy volunteers and patient populations.
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The landscape of TYK2 inhibitors is rapidly evolving, with several promising candidates in

clinical development. Deucravacitinib, Ropsacitinib, and Brepocitinib each exhibit distinct

pharmacokinetic profiles that will influence their clinical application. While SAR-20347 has

shown preclinical promise, further clinical investigation is needed to fully characterize its

pharmacokinetic properties in humans. This comparative guide provides a valuable resource

for understanding the current state of TYK2 inhibitor development and for informing future

research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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